molecular formula C14H16ClN3O B5776670 4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide

4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B5776670
M. Wt: 277.75 g/mol
InChI Key: RYIHQSMSVIAQKB-UHFFFAOYSA-N
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Description

4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chloro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate chlorinating agents.

    Coupling with Benzamide: The chlorinated pyrazole is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.

    Reduction Products: Reduction can yield reduced pyrazole derivatives.

Scientific Research Applications

4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide
  • 4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-5-yl)benzamide

Uniqueness

4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring can affect its binding affinity and selectivity towards biological targets compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-4-18-10(3)13(9(2)17-18)16-14(19)11-5-7-12(15)8-6-11/h5-8H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIHQSMSVIAQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14744599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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